N,N-dimethyl-1,4-diazepane-1-carboxamide hydrochloride
CAS No.:
Cat. No.: VC18118873
Molecular Formula: C8H18ClN3O
Molecular Weight: 207.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18ClN3O |
|---|---|
| Molecular Weight | 207.70 g/mol |
| IUPAC Name | N,N-dimethyl-1,4-diazepane-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C8H17N3O.ClH/c1-10(2)8(12)11-6-3-4-9-5-7-11;/h9H,3-7H2,1-2H3;1H |
| Standard InChI Key | MOTPXZVUNAZLPM-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)N1CCCNCC1.Cl |
Introduction
Structural and Molecular Characteristics
N,N-Dimethyl-1,4-diazepane-1-carboxamide hydrochloride (CAS No. undisclosed) has the molecular formula C₈H₁₈ClN₃O and a molecular weight of 207.70 g/mol. The IUPAC name, N,N-dimethyl-1,4-diazepane-1-carboxamide hydrochloride, reflects its diazepane backbone substituted with methyl groups at the nitrogen atoms and a carboxamide functional group. The hydrochloride salt forms via protonation of the tertiary amine, improving aqueous solubility.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈ClN₃O |
| Molecular Weight | 207.70 g/mol |
| IUPAC Name | N,N-dimethyl-1,4-diazepane-1-carboxamide hydrochloride |
| SMILES | CN(C)C(=O)N1CCCNCC1.Cl |
| InChI Key | MOTPXZVUNAZLPM-UHFFFAOYSA-N |
The diazepane ring adopts a chair-like conformation, with the carboxamide group at position 1 and methyl groups at both nitrogen atoms . Nuclear magnetic resonance (NMR) studies of analogous 1,4-diazepines reveal that substituents influence ring puckering and nitrogen inversion barriers . For instance, DFT calculations on benzodiazepinones show inversion barriers ranging from 16.9 to 21.6 kcal/mol, depending on N-substituents . These insights suggest that the dimethyl groups in N,N-dimethyl-1,4-diazepane-1-carboxamide hydrochloride likely stabilize specific conformers, impacting reactivity and intermolecular interactions.
Synthesis and Industrial Production
The synthesis involves reacting 1,4-diazepane with dimethylamine and a carboxylating agent (e.g., phosgene or carbonyl diimidazole), followed by treatment with hydrochloric acid to form the hydrochloride salt. Industrial-scale production employs continuous-flow reactors to optimize yield and purity. Key steps include:
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Ring Formation: Cyclization of 1,4-diazepane under basic conditions.
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N-Alkylation: Introduction of methyl groups via nucleophilic substitution.
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Carboxamide Formation: Reaction with a carboxylating agent.
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Salt Formation: Acidification with HCl to precipitate the hydrochloride.
Table 2: Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diazepane Cyclization | Base (e.g., NaOH), 80°C | 75–85 |
| N-Methylation | Dimethyl sulfate, DMF, 60°C | 90–95 |
| Carboxamation | Phosgene, THF, 0°C | 80–88 |
| Salt Formation | HCl (g), EtOH, RT | 95–98 |
Microwave-assisted synthesis has been explored for analogous diazepines, reducing reaction times from hours to minutes . For example, alkylation of diazepinones under microwave irradiation achieved 98% regioselectivity at N-4 versus N-1, attributed to rapid deprotonation kinetics . Such methods could enhance the efficiency of N,N-dimethyl-1,4-diazepane-1-carboxamide hydrochloride production.
Conformational and Thermodynamic Analysis
The compound’s diazepane ring exhibits twist-boat and chair conformations, with energy differences influenced by substituents. Studies on 1,4-benzodiazepines using NMR and DFT methods reveal that bulky N-substituents increase inversion barriers, stabilizing specific conformers . For N,N-dimethyl-1,4-diazepane-1-carboxamide hydrochloride:
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ΔG‡ (Inversion Barrier): Estimated at 18–20 kcal/mol based on analogous structures .
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Solvent Effects: Polar solvents like DMSO stabilize charged forms, enhancing solubility.
Mass spectrometry (MS) fragmentation patterns for related diazepines show dominant losses of CO (for unsubstituted amides) or H₂O (for hydroxylated derivatives) . These trends suggest that the carboxamide group in N,N-dimethyl-1,4-diazepane-1-carboxamide hydrochloride would undergo characteristic cleavage, aiding structural elucidation.
Reactivity and Functionalization
The carboxamide group participates in nucleophilic acyl substitution, enabling derivatization. For example:
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Hydrolysis: Under acidic conditions, the amide converts to a carboxylic acid.
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Reduction: LiAlH₄ reduces the amide to a primary amine.
The diazepane nitrogen atoms can undergo quaternization or alkylation, modifying physicochemical properties. Reactivity studies on benzodiazepines demonstrate that N-1 and N-4 exhibit distinct electronic environments, influencing regioselectivity in substitution reactions .
Applications in Scientific Research
Organic Synthesis
The compound serves as a building block for heterocyclic frameworks. Its rigid diazepane core is advantageous in designing peptidomimetics or catalysts.
Material Science
Diazepane derivatives are investigated as ligands in coordination chemistry, forming stable complexes with transition metals .
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